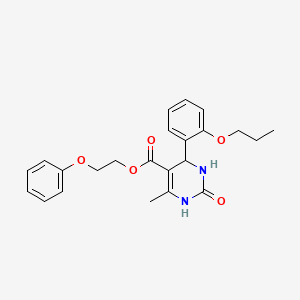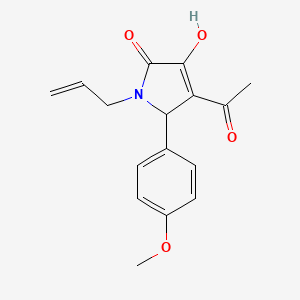![molecular formula C20H25ClN4O B4949474 N-{3-[4-(4-chlorophenyl)-1-piperazinyl]propyl}-N'-phenylurea](/img/structure/B4949474.png)
N-{3-[4-(4-chlorophenyl)-1-piperazinyl]propyl}-N'-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[4-(4-chlorophenyl)-1-piperazinyl]propyl}-N'-phenylurea, commonly known as CPPU, is a synthetic cytokinin that has been widely used in plant biotechnology research. CPPU has been shown to promote cell division, delay senescence, enhance fruit set, and increase fruit size in various plant species.
Applications De Recherche Scientifique
CPPU has been extensively used in plant biotechnology research for its ability to promote cell division and delay senescence. CPPU has been shown to increase fruit set and fruit size in various plant species such as grape, kiwifruit, apple, and peach. CPPU has also been used in tissue culture to induce shoot proliferation and enhance rooting. In addition, CPPU has been used in the production of seedless fruits, such as watermelon and grape, by promoting parthenocarpy.
Mécanisme D'action
CPPU acts as a synthetic cytokinin that mimics the natural cytokinins produced by plants. CPPU promotes cell division by activating the cell cycle and stimulating the expression of genes involved in cell division. CPPU also delays senescence by inhibiting the expression of genes involved in senescence and promoting the expression of genes involved in stress response. CPPU enhances fruit set and fruit size by promoting cell division and elongation in the ovary and fruit.
Biochemical and Physiological Effects:
CPPU has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which protect plants from oxidative stress. CPPU also increases the concentration of soluble sugars and organic acids in fruits, which improves their flavor and nutritional value. CPPU has been reported to affect the expression of genes involved in various physiological processes such as photosynthesis, respiration, and hormone signaling.
Avantages Et Limitations Des Expériences En Laboratoire
CPPU is a useful tool for plant biotechnology research due to its ability to promote cell division and delay senescence. CPPU can be used to enhance fruit set and fruit size in various plant species, which has practical applications in agriculture. However, CPPU has some limitations for lab experiments. CPPU can be toxic to plants at high concentrations, and its effects on plant growth and development can vary depending on the plant species and developmental stage. CPPU can also interfere with hormone signaling pathways and affect the expression of genes involved in stress response.
Orientations Futures
CPPU has great potential for further research in plant biotechnology. Future studies could focus on optimizing the application of CPPU to enhance fruit quality and yield in different crops. The molecular mechanisms underlying the effects of CPPU on plant growth and development could be further elucidated by transcriptomic and proteomic analyses. The potential use of CPPU in plant stress tolerance and environmental adaptation could also be explored. Overall, CPPU is a promising tool for plant biotechnology research with many potential applications in agriculture.
Méthodes De Synthèse
CPPU can be synthesized through a series of chemical reactions starting from 4-chlorobenzylamine and phenyl isocyanate. The final product is obtained through purification and recrystallization. The yield of CPPU synthesis is around 50-60%.
Propriétés
IUPAC Name |
1-[3-[4-(4-chlorophenyl)piperazin-1-yl]propyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O/c21-17-7-9-19(10-8-17)25-15-13-24(14-16-25)12-4-11-22-20(26)23-18-5-2-1-3-6-18/h1-3,5-10H,4,11-16H2,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXKEMYWRHLUOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B4949420.png)
![5-acetyl-2-{[2-(3-bromophenyl)-2-oxoethyl]thio}-6-methyl-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4949425.png)
![methyl 2-[(4,6-dimethyl-2-quinazolinyl)thio]propanoate](/img/structure/B4949430.png)

![2,2'-[methylenebis(4,1-phenyleneimino)]bis(3-chloronaphthoquinone)](/img/structure/B4949447.png)

![3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylpropanamide](/img/structure/B4949455.png)
![N-(4-cyanophenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4949461.png)
![N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B4949483.png)

![2-(1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-1H-benzimidazole](/img/structure/B4949494.png)
![2-[3'-(1H-pyrazol-3-yl)-4-biphenylyl]-1,3,4-oxadiazole](/img/structure/B4949497.png)